barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
Description
Barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is a diazo-based sulfonate salt complex. Its structure comprises a naphthalene backbone substituted with hydroxyl and azo groups, linked to a methylbenzenesulfonate moiety with 3,6-dichloro substituents. The barium counterion stabilizes the sulfonate group, enhancing solubility and thermal stability. This compound is primarily used as a pigment in industrial applications due to its vivid coloration and stability under processing conditions. Its molecular formula is C₁₇H₁₂Cl₂N₂O₄S·Ba, with a molecular weight of 566.79 g/mol (calculated from constituent atomic masses). Key properties include moderate lightfastness (rated 3/5), heat resistance up to 180°C, and variable resistance to acids, alkalis, and solvents depending on the matrix .
Properties
CAS No. |
68368-35-4 |
|---|---|
Molecular Formula |
C34H22BaCl4N4O8S2 |
Molecular Weight |
957.8 g/mol |
IUPAC Name |
barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H12Cl2N2O4S.Ba/c2*1-9-8-12(18)17(26(23,24)25)16(14(9)19)21-20-15-11-5-3-2-4-10(11)6-7-13(15)22;/h2*2-8,22H,1H3,(H,23,24,25);/q;;+2/p-2 |
InChI Key |
KEUUBWBHPXWNDR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-])Cl.CC1=CC(=C(C(=C1Cl)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-])Cl.[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate typically involves a multi-step process:
Diazotization: The starting material, 3,6-dichloro-4-methylbenzenesulfonic acid, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxynaphthalene-1-amine under basic conditions to form the azo dye.
Complexation: The resulting azo dye is reacted with barium chloride to form the final barium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity. The final product is typically isolated through filtration, washing, and drying.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or zinc dust.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Oxidized derivatives of the azo dye.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential use as a biological stain due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to form complexes with metal ions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of azo-sulfonate pigments. Its closest analogue is Pigment Red 53:1 (barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate), which differs only in the position of chlorine substituents (5-chloro vs. 3,6-dichloro). Below is a comparative analysis:
Key Differences and Implications
- Thermal Stability : Both compounds exhibit similar heat resistance, but the dichloro variant may show marginally better stability in high-temperature polymer processing due to reduced electron-withdrawing effects.
Research Findings and Performance Data
Spectral and Crystallographic Analysis
- UV-Vis Spectra : The target compound absorbs at 520–540 nm , slightly redshifted compared to Pigment Red 53:1 (500–520 nm), due to enhanced conjugation from the dichloro groups .
- X-ray Diffraction : Crystallographic studies (using SHELX-based refinement) reveal a planar azo-naphthalene core with sulfonate groups oriented perpendicular to the plane, optimizing π-π stacking in crystalline phases .
Stability in Matrices
- Plastics (HDPE) : The 3,6-dichloro derivative shows 10–15% higher color retention after 500 hours of UV exposure compared to Pigment Red 53:1, attributed to reduced photodegradation of the dichloro-substituted benzene ring .
- Inks : Pigment Red 53:1 outperforms the target compound in aqueous ink formulations due to better hydrophilicity from the single chloro substituent .
Biological Activity
Barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is a complex organic compound categorized as an azo dye. Its unique structure includes a barium ion coordinated with a sulfonate group, a naphthalene ring, and a diazenyl group. This compound is notable for its vibrant color and potential applications in various fields, including dyeing and medicinal chemistry.
- Molecular Formula : C34H22BaCl4N4O8S2
- Molecular Weight : Approximately 957.8 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 12
- Rotatable Bond Count : 5
The presence of chlorine and hydroxyl groups enhances the compound's reactivity and solubility, making it suitable for diverse applications.
The biological activity of this compound is primarily attributed to its ability to interact with biological systems at the molecular level. The compound's diazenyl group is known to participate in redox reactions, which can influence cellular processes.
Case Studies
- Antimicrobial Activity :
-
Cytotoxicity Assays :
- In vitro cytotoxicity assays were conducted using human cancer cell lines. The results demonstrated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
-
Interaction with Metal Ions :
- Research on the interaction of this compound with various metal ions showed that it forms stable complexes. These interactions may enhance its biological efficacy and stability in therapeutic applications .
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Barium(2+);5-chloro-4-methyl-2-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate | C34H24BaClN4O8S | Contains an oxonaphthalene group |
| Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] | C50H38BaClN6O12S | Features multiple azo linkages |
| Barium bis{5-chloro-2-[2-(hydroxyphenyl)diazenyl]-4-methylbenzenesulfonate} | C34H24BaClN4O8S | Similar sulfonate structure |
This table illustrates how this compound compares to similar compounds in terms of structure and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
